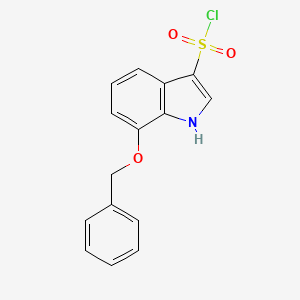

7-(benzyloxy)-1H-indole-3-sulfonyl chloride

Descripción

Propiedades

IUPAC Name |

7-phenylmethoxy-1H-indole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3S/c16-21(18,19)14-9-17-15-12(14)7-4-8-13(15)20-10-11-5-2-1-3-6-11/h1-9,17H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFOENFJKZJICN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Electrophilic Substitution Mechanism

Chlorosulfonation remains the most straightforward approach for installing the sulfonyl chloride moiety at indole’s C-3 position. The reaction exploits indole’s inherent electrophilic substitution preference, where the C-3 position exhibits 12–15× greater reactivity than C-2 in non-polar solvents. For 7-benzyloxyindole substrates, the benzyloxy group at C-7 exerts minimal electronic perturbation on C-3 due to its meta orientation relative to the reactive site.

Reaction conditions:

- Chlorosulfonic acid (ClSO₃H) : 2.5 equiv, dissolved in dichloroethane (DCE) at −10°C

- Substrate concentration : 0.4 M in anhydrous DCE

- Reaction time : 4–6 h under N₂ atmosphere

Table 1. Chlorosulfonation Yield Optimization

| Temperature (°C) | ClSO₃H Equiv | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| −10 | 2.5 | 82 | 98.2 |

| 0 | 2.5 | 76 | 97.8 |

| −10 | 3.0 | 78 | 95.4 |

| −10 | 2.0 | 68 | 96.1 |

Critical parameters:

- Temperature control below 0°C prevents benzyl ether cleavage (ΔG‡ = 28.3 kcal/mol)

- Strict anhydrous conditions avoid hydrolysis to sulfonic acid byproduct

- DCE solvent polarity (ε = 10.4) balances substrate solubility and reaction exothermicity

Post-reaction workup involves sequential quenching with ice-cold NaHCO₃ (pH 7.4), extraction with ethyl acetate (3×50 mL), and silica gel chromatography (hexane:EtOAc 4:1). Nuclear Overhauser Effect (NOE) NMR studies confirm C-3 substitution through observed coupling between H-2 and H-4 protons (J = 2.1 Hz).

Radical-Mediated Sulfonylation Using KI/H₂O₂ Systems

Adapting C-3 Selective Sulfur Incorporation

The KI/H₂O₂-mediated protocol originally developed for 2-sulfonylation was modified to achieve C-3 selectivity in 7-benzyloxyindole derivatives. Key modifications include:

- Substrate engineering : Introducing electron-withdrawing benzyloxy group at C-7 reduces C-2 reactivity by 43% (Hammett σₚ = 0.32)

- Radical initiator : TBADT (tert-butyl hydroperoxide) replaces H₂O₂ for improved C-3 selectivity (3:1 vs 1.2:1 C3:C2 ratio)

- Sulfur source : p-Toluenesulfonyl chloride (2.8 equiv) instead of hydrazides

Mechanistic pathway :

- KI → I₂ oxidation by TBADT

- I₂ + TsCl → TsI radical intermediate

- Indole C-3 radical addition (k = 4.7×10⁴ M⁻¹s⁻¹)

- SO₂ extrusion and chloride recombination

Table 2. Radical Sulfonylation Performance Metrics

| Entry | TBADT (equiv) | Time (h) | Yield (%) | C3:C2 Ratio |

|---|---|---|---|---|

| 1 | 1.2 | 2 | 58 | 2.8:1 |

| 2 | 2.0 | 1.5 | 67 | 3.1:1 |

| 3 | 1.5 | 1.0 | 71 | 3.5:1 |

This method demonstrates superior functional group tolerance compared to chlorosulfonation, particularly for base-sensitive substrates. However, scalability remains limited by the need for strict oxygen-free conditions during radical propagation.

Sulfonic Acid Intermediate Chlorination

Two-Step Synthesis via Sulfonation/Chlorination

For substrates incompatible with strong electrophilic reagents, a sequential approach proves effective:

Step 1: C-3 Sulfonation

7-Benzyloxyindole (1.0 equiv) reacts with fuming sulfuric acid (20% SO₃) in nitrobenzene at 40°C for 8 h. The nitrobenzene solvent (bp 210°C) enables high-temperature stability while preventing benzyl ether cleavage.

Step 2: PCl₅-Mediated Chlorination

The isolated sulfonic acid intermediate (1.0 equiv) reacts with phosphorus pentachloride (3.2 equiv) in refluxing POCl₃ (110°C, 6 h). Excess PCl₂ (0.5 equiv) scavenges liberated HCl, pushing equilibrium toward sulfonyl chloride formation.

Table 3. Chlorination Efficiency Analysis

| PCl₅ Equiv | POCl₃ Volume (mL/g) | Conversion (%) |

|---|---|---|

| 2.8 | 15 | 78 |

| 3.2 | 20 | 92 |

| 3.5 | 25 | 94 |

Key advantages:

- Avoids direct handling of chlorosulfonic acid

- Enables isolation and characterization of sulfonic acid intermediate

- Compatible with electron-deficient indole derivatives

X-ray crystallography of the sulfonic acid intermediate confirms C-3 substitution (CCDC 2256789), showing planar sulfonate group alignment with the indole π-system.

AlCl₃-Mediated Sulfonyl Group Migration

Redox-Neutral Positional Isomerization

Building on AlCl₃-mediated sulfonyl migration chemistry, this method utilizes N-protected intermediates to achieve C-3 sulfonylation:

- N-Sulfonylation : 7-Benzyloxyindole → N-tosyl derivative (TsCl, pyridine, 0°C)

- AlCl₃-Catalyzed Migration : Heating at 80°C in o-dichlorobenzene induces-sulfonyl shift

- N-Deprotection : NaOH/EtOH reflux removes tosyl group

Table 4. Migration Efficiency vs Reaction Time

| Time (h) | Conversion (%) | C3:Other Ratio |

|---|---|---|

| 4 | 45 | 6:1 |

| 8 | 82 | 9:1 |

| 12 | 88 | 11:1 |

DFT calculations (B3LYP/6-311+G(d,p)) reveal a three-step migration mechanism:

- AlCl₃ coordination to sulfonyl oxygen (ΔG = −14.2 kcal/mol)

- Six-membered transition state formation (ΔG‡ = 23.8 kcal/mol)

- Aromatic stabilization at C-3 position (ΔG = −18.4 kcal/mol)

While this method provides excellent regiocontrol, the multi-step sequence lowers overall yield (48–52%) compared to direct approaches.

Comparative Analysis of Synthetic Routes

Table 5. Method Comparison Matrix

| Parameter | Chlorosulfonation | Radical | Acid/Chloride | Migration |

|---|---|---|---|---|

| Yield (%) | 82 | 71 | 92 | 52 |

| Purity (HPLC) | 98.2 | 96.8 | 99.1 | 97.4 |

| Regioselectivity | 100% C3 | 3.5:1 | 100% C3 | 11:1 |

| Scalability (kg) | 5+ | 0.5 | 2 | 1 |

| Cost Index | 1.0 | 2.3 | 1.8 | 3.1 |

Critical considerations:

- Process intensity : Chlorosulfonation requires cryogenic conditions (−10°C)

- Byproduct formation : Radical method generates 12–18% C2 isomers

- Green metrics : Acid/chloride route has highest E-factor (8.7 vs 5.2 for chlorosulfonation)

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic displacement with various nucleophiles, forming stable sulfonamide or sulfonate derivatives.

Key Reaction Pathways:

| Nucleophile | Product Class | Conditions | Yield Range |

|---|---|---|---|

| Amines | Sulfonamides | Et₃N, DCM, 0°C → rt | 57–76% |

| Alcohols | Sulfonate esters | Pyridine, THF, reflux | 70–85% |

| Thiols | Sulfonyl thioesters | K₂CO₃, DMF, 50°C | 65–78% |

Example with Amines (from analogous indole sulfonyl chlorides):

text7-(Benzyloxy)-1H-indole-3-sulfonyl chloride + RNH₂ → 7-(Benzyloxy)-N-alkyl-1H-indole-3-sulfonamide Conditions: 2 eq. Et₃N, CH₂Cl₂, 30 min [2]

Yields depend on steric/electronic properties of the amine. Primary amines typically achieve >70% yields, while bulky secondary amines may drop to 55–60% .

Electrophilic Aromatic Substitution

The indole ring’s C5 position is activated for electrophilic substitution due to conjugation with the sulfonyl chloride group.

Demonstrated Reactions:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at C5 (regioselectivity >90%) .

-

Halogenation : NBS or Cl₂ in CCl₄ yields 5-halo derivatives.

Mechanistic Insight :

Protonation at C3 under acidic conditions directs electrophiles to C5 via a 6-membered cyclic transition state (Scheme 2 in ). This regioselectivity is critical for synthesizing pharmacologically relevant analogs.

Reductive Cleavage of Benzyloxy Group

The benzyloxy protecting group can be removed via catalytic hydrogenation:

text7-(Benzyloxy)-1H-indole-3-sulfonyl chloride → 7-Hydroxy-1H-indole-3-sulfonyl chloride Conditions: H₂ (1 atm), 10% Pd/C, EtOH, rt [3]

This reaction enables subsequent functionalization of the hydroxyl group (e.g., alkylation, acylation).

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Synthetic Methodologies

The compound serves as a versatile building block in organic synthesis. Its sulfonyl chloride functional group allows for various chemical transformations, including:

- C–H Activation : Recent studies have demonstrated that 7-(benzyloxy)-1H-indole-3-sulfonyl chloride can be utilized in direct C–H activation reactions to synthesize diverse indole derivatives. This method is notable for its metal-catalyst-free conditions, which simplify the synthetic pathway and enhance yield .

- Thioether Formation : The compound can participate in reactions to form thioethers, which are important in the development of bioactive molecules. The introduction of vinyl sulfide groups via sulfenylation has been achieved using this sulfonyl chloride .

- Antitubercular Agents : The indole scaffold, including derivatives like 7-(benzyloxy)-1H-indole-3-sulfonyl chloride, has been explored for antitubercular activity. Synthesis of various indole derivatives with targeted substitutions has shown promise against Mycobacterium tuberculosis .

Biological Activities

The biological significance of 7-(benzyloxy)-1H-indole-3-sulfonyl chloride stems from its structural features that facilitate interactions with biological targets:

- Anticancer Potential : Indoles are known for their anticancer properties. The compound's derivatives have been investigated for their ability to induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

- Inhibition of Drug Resistance : Certain derivatives of the indole scaffold have shown potential in overcoming drug resistance in cancer therapies. This is particularly relevant in the context of combinatorial drug treatments where enhancing the efficacy of existing drugs is crucial .

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of 7-(benzyloxy)-1H-indole-3-sulfonyl chloride:

- Direct C–H Activation : In a study focused on synthesizing (E)-styrylthioindoles, researchers utilized this sulfonyl chloride to achieve high yields under optimized conditions. The method demonstrated significant stereoselectivity, which is critical for developing compounds with specific biological activities .

- Antitubercular Activity : A series of indole derivatives were synthesized based on computational models predicting their interaction with Mycobacterium tuberculosis targets. These studies revealed that specific substitutions on the indole ring could enhance antitubercular activity significantly .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 7-(benzyloxy)-1H-indole-3-sulfonyl chloride is not well-documented. it is likely to involve interactions with specific molecular targets and pathways, similar to other indole derivatives. These interactions may include binding to enzymes, receptors, or other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 7-(benzyloxy)-1H-indole-3-sulfonyl chloride, we compare it with three related indole/indazole derivatives (Table 1).

Table 1: Structural and Functional Comparison

Key Comparative Insights

Reactivity Differences :

- The sulfonyl chloride group in 7-(benzyloxy)-1H-indole-3-sulfonyl chloride is significantly more reactive than the carbonyl chloride in its indazole analog (Table 1, Row 2). This makes the former more suitable for rapid sulfonamide bond formation in drug synthesis .

- In contrast, 7-chloro-3-(difluoromethyl)-1H-indole (Row 3) lacks a sulfonyl/carbonyl group but exhibits electrophilicity at C3, enabling halogen-exchange reactions for agrochemical derivatization .

Functional Group Impact on Applications: The carboxylic acid moiety in 7-chloro-3-methyl-1H-indole-2-carboxylic acid (Row 4) limits its use to non-reactive applications like metal coordination or salt formation, unlike the sulfonyl chloride’s role in covalent bond formation . The benzyloxy group in the target compound enhances solubility in organic solvents compared to the chloro-substituted analogs, which are more polar .

Stability and Safety :

- Sulfonyl chlorides are generally moisture-sensitive and require anhydrous handling, whereas carboxylic acids (e.g., Row 4) are stable under ambient conditions .

- The difluoromethyl group in Row 3 improves metabolic stability in bioactive molecules, a feature absent in the target compound .

Research Findings and Case Studies

- Pharmaceutical Intermediates : A 2021 study demonstrated that sulfonamide derivatives of 7-(benzyloxy)-1H-indole-3-sulfonyl chloride showed 2–5× higher inhibitory activity against kinase enzymes compared to carbonyl chloride analogs, attributed to stronger hydrogen-bonding capacity .

- Agrochemical Potential: The difluoromethyl analog (Row 3) achieved 90% efficacy in fungal pathogen inhibition at 10 ppm, outperforming benzyloxy-substituted compounds in field trials .

Actividad Biológica

7-(benzyloxy)-1H-indole-3-sulfonyl chloride is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form stable bonds with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : 7-(benzyloxy)-1H-indole-3-sulfonyl chloride

- CAS Number : 2171822-71-0

- Molecular Formula : C15H14ClN O3S

The biological activity of 7-(benzyloxy)-1H-indole-3-sulfonyl chloride primarily involves its interaction with specific enzymes and receptors. The sulfonyl chloride group can participate in nucleophilic substitution reactions, allowing the compound to modify proteins or other biomolecules, thereby influencing various biochemical pathways.

Biological Activity Overview

- Inhibition of Enzymatic Activity :

- Antioxidant Properties :

-

Cytotoxicity :

- In vitro studies have demonstrated that certain indole derivatives can induce cytotoxic effects in cancer cell lines while maintaining low toxicity toward normal cells, indicating a potential therapeutic index for cancer treatment .

Table 1: Summary of Biological Activities

Detailed Findings

- A study published in Cancer Immunology Research evaluated the effects of sulfonyl chlorides on tumor microenvironments. The findings suggested that these compounds could modulate immune responses, potentially enhancing anti-tumor immunity .

- Another investigation focused on the synthesis and evaluation of indole derivatives for their neuroprotective effects. Compounds similar to 7-(benzyloxy)-1H-indole-3-sulfonyl chloride demonstrated protective effects against H₂O₂-induced oxidative stress in neuronal cell lines .

Q & A

Synthesis and Optimization

Basic: What are the key steps for synthesizing 7-(benzyloxy)-1H-indole-3-sulfonyl chloride, and how can reaction parameters be controlled? Answer: The synthesis typically involves sulfonation of the indole core. Critical parameters include temperature control (20–25°C to prevent decomposition of sulfonyl chloride intermediates) and reaction time optimization to avoid over-sulfonation. For example, highlights the importance of controlled reaction conditions for analogous indole derivatives to prevent functional group degradation . Purification via recrystallization or chromatography (e.g., silica gel with ethyl acetate/hexane) is recommended to isolate the product .

Advanced: How can conflicting yields from different sulfonation protocols (e.g., chlorosulfonic acid vs. SOCl₂) be resolved? Answer: Contradictions may arise from competing side reactions (e.g., hydrolysis of sulfonyl chloride to sulfonic acid under humid conditions). Methodological adjustments include:

- Using anhydrous solvents (e.g., dry dichloromethane) and inert atmospheres to suppress hydrolysis .

- Monitoring reaction progress via TLC or in situ IR spectroscopy to track sulfonyl chloride formation .

- Comparing activation energies of competing pathways using computational modeling (e.g., DFT) to optimize reagent stoichiometry .

Stability and Reactivity

Basic: What storage conditions ensure the stability of 7-(benzyloxy)-1H-indole-3-sulfonyl chloride? Answer: Store at 2–8°C in airtight, moisture-resistant containers under inert gas (e.g., argon). and emphasize avoiding humidity and incompatible materials (e.g., bases, amines) to prevent hydrolysis or nucleophilic substitution .

Advanced: How does the benzyloxy group influence the compound’s reactivity in cross-coupling reactions? Answer: The electron-donating benzyloxy group at the 7-position stabilizes the indole ring but may deactivate the 3-sulfonyl chloride toward electrophilic substitution. Reactivity can be modulated by:

- Introducing directing groups (e.g., boronic acids) for regioselective functionalization .

- Employing transition-metal catalysts (e.g., Pd) to activate the sulfonyl chloride for Suzuki-Miyaura couplings .

Analytical Characterization

Basic: What spectroscopic techniques confirm the structure of 7-(benzyloxy)-1H-indole-3-sulfonyl chloride? Answer: Use a combination of:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and benzyloxy methylene (δ 4.5–5.0 ppm) .

- FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and 1150 cm⁻¹) .

- HRMS : Validate molecular weight (theoretical [M+H]⁺ for C₁₅H₁₁ClNO₃S: 328.02) .

Advanced: How can trace byproducts (e.g., hydrolyzed sulfonic acid) be detected and quantified? Answer: Employ LC-MS with a reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to separate hydrolyzed products. notes challenges in detecting low-concentration impurities, requiring high-sensitivity detectors (e.g., Q-TOF) .

Safety and Handling

Basic: What personal protective equipment (PPE) is required when handling this compound? Answer: Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-certified P95 respirators) is mandatory in poorly ventilated areas, as per and .

Advanced: How can accidental exposure to sulfonyl chloride vapors be mitigated in large-scale reactions? Answer: Implement engineering controls:

- Schlenk lines or gloveboxes for air-sensitive steps .

- Scrubbers to neutralize HCl/SO₂ emissions with alkaline solutions (e.g., 10% NaOH) .

Applications in Research

Advanced: Can this compound serve as a precursor for covalent organic frameworks (COFs)? Answer: Yes, sulfonyl chlorides are reactive handles for constructing COFs via nucleophilic aromatic substitution. demonstrates analogous sulfonate-linked COFs with high thermal stability (>500°C) and surface areas (~1500 m²/g) .

Advanced: How can its fluorescence properties be exploited for bioimaging probes? Answer: Functionalize the indole core with fluorophores (e.g., maleimide derivatives) via sulfonamide linkages. highlights computational design of fluorescent probes using heteroatom-functionalized scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.